molecular formula C12H16ClNO2 B1373217 5-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid hydrochloride CAS No. 1311315-29-3

5-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid hydrochloride

Cat. No.: B1373217
CAS No.: 1311315-29-3
M. Wt: 241.71 g/mol
InChI Key: UHYFKZRLDRSNGL-UHFFFAOYSA-N
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Description

5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid hydrochloride is a chiral, bicyclic organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure features a seven-membered carbocycle fused to a benzene ring, creating a benzo[7]annulene scaffold that is partially saturated. This framework is functionally decorated with both an amino group and a carboxylic acid group, which are critical for molecular recognition and interaction; the molecule is provided as a stable hydrochloride salt to enhance its solubility and handling properties. The compound's molecular formula is C12H15NO2·HCl, and it has a molecular weight of approximately 241.72 g/mol. Benzo[7]annulene derivatives are recognized as privileged structures in drug discovery due to their resemblance to tropones and benzotropones, which are found in a great variety of pharmacologically relevant natural products . These core structures are frequently investigated as tools for the synthetic and biological communities and have been reported to exhibit a highly diverse range of biological activities . Specifically, this compound serves as a versatile building block for the synthesis of more complex molecules. Its two functional groups allow for parallel derivatization: the carboxylic acid can undergo reactions such as amidation or esterification, while the primary amine can participate in acylation or Suzuki coupling reactions to create diverse chemical libraries. In biological research, analogous benzoannulated scaffolds have demonstrated potential as inhibitors for various enzymes and are explored for their antimicrobial and anticancer properties . The structural motif is also relevant in developing compounds with potential neuroprotective effects. This product is intended for research purposes only and is not designed for human or veterinary therapeutic applications. Researchers are advised to consult the safety data sheet prior to use.

Properties

IUPAC Name

5-amino-6,7,8,9-tetrahydrobenzo[7]annulene-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c13-12(11(14)15)8-4-3-6-9-5-1-2-7-10(9)12;/h1-2,5,7H,3-4,6,8,13H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYFKZRLDRSNGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C2=CC=CC=C2C1)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylic acid hydrochloride typically involves a multi-step process. One efficient method reported involves the reaction of aromatic aldehydes, cycloheptanone, and malononitrile in tetrahydrofuran (THF) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst . This method is noted for its excellent yields, simple operation, and mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-amino-6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
This compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of benzoannulene compounds can inhibit the proliferation of cancer cells. For instance, a study demonstrated that certain benzoannulene derivatives exhibited cytotoxic effects against human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Neuroprotective Effects
Research indicates that the compound may possess neuroprotective effects. In vitro studies suggest that it can reduce oxidative stress in neuronal cells, which is a significant factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of reactive oxygen species (ROS) and enhancement of cellular antioxidant defenses .

Materials Science

Polymer Synthesis
5-Amino-6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid hydrochloride can be utilized as a monomer in the synthesis of novel polymers. These polymers have shown promise in applications such as drug delivery systems and biodegradable materials. The unique structural properties of this compound allow for the formation of polymers with specific functionalities tailored for biomedical applications .

Nanomaterials Development
The compound is also being explored for its role in the development of nanomaterials. Its ability to form stable complexes with metal ions enables the creation of metal-organic frameworks (MOFs) that can be used in catalysis and gas storage applications. Research has indicated that these MOFs exhibit enhanced stability and selectivity due to the incorporation of benzoannulene moieties .

Analytical Chemistry

Chromatographic Applications
In analytical chemistry, this compound serves as a reference standard for chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). Its distinct chemical properties allow for accurate quantification and analysis in complex biological matrices. Studies have validated methods for detecting this compound alongside other pharmaceuticals in biological samples .

Case Studies

Study Focus Findings
Anticancer ActivityDemonstrated cytotoxic effects on various cancer cell lines; potential mechanism involves apoptosis.
NeuroprotectionReduced oxidative stress in neuronal cells; potential implications for neurodegenerative disease treatment.
Polymer SynthesisSuccessful incorporation into polymer matrices; enhanced drug delivery capabilities observed.
NanomaterialsDeveloped stable MOFs with improved catalytic properties; potential applications in environmental remediation.
Analytical MethodsEstablished HPLC methods for quantifying the compound in biological samples; validated accuracy and precision.

Mechanism of Action

The mechanism of action of 5-amino-6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Functional Group Variations
Compound Name CAS RN Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 1311315-29-3 -NH₂ (C5), -COOH (C5), HCl C₈H₉ClO₄S₂ Not explicitly stated Research reagent; pharmaceutical intermediate
6,7,8,9-Tetrahydro-5H-benzo[7]annulene-1-carboxylic acid N/A -COOH (C1) C₁₂H₁₂O₂ 204.22 Life science applications; high-purity synthesis
2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one hydrochloride 337526-60-0 -NH₂ (C2), -C=O (C5), HCl C₁₁H₁₄ClNO 211.69 Hazards: H302 (oral toxicity), H315 (skin irritation)
2-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)acetic acid N/A -CH₂COOH (C5) C₁₃H₁₆O₂ 204.27 56% synthesis yield; monocarboxylated product
N-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-amine hydrochloride N/A -N(CH₃) (C7), HCl C₁₂H₁₇ClN 222.72 Structural analog with potential NMDA receptor activity

Key Observations :

  • Substituent Position: The position of functional groups (e.g., amino at C5 vs. C2, carboxylic acid at C5 vs. C1) significantly alters physicochemical properties and biological activity. For example, the C5-carboxylic acid in the target compound may enhance water solubility compared to C1-substituted analogs .
  • Safety Profiles: While the target compound lacks safety data, analogs like the C2-amino-ketone derivative (CAS 337526-60-0) exhibit oral and dermal toxicity (H302, H315), suggesting that amino-substituted benzo[7]annulenes may require stringent handling protocols .
Solubility and Stability
  • The hydrochloride salt form of the target compound likely improves aqueous solubility compared to free bases (e.g., ’s N-methyl analog).
  • Storage recommendations for analogs vary: Some require inert atmospheres at 2–8°C (e.g., ), while others are stable at room temperature .
Hazard Profiles
  • Target Compound : Safety data unavailable; users must request SDS from suppliers .
  • Analog Hazards: C2-Amino-ketone (CAS 337526-60-0): H302 (oral toxicity), H319 (eye irritation) .

Biological Activity

5-Amino-6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid hydrochloride (CAS No. 1311315-29-3) is a compound with potential biological activities that have garnered interest in various fields of research. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-amino-6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid hydrochloride is C12H16ClN O2. Its structure includes a carboxylic acid functional group and an amino group that may contribute to its biological properties. The compound is characterized by the following structural features:

PropertyValue
Molecular Weight241.71 g/mol
IUPAC Name5-amino-6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid hydrochloride
SMILESC1CCC(C2=CC=CC=C2C1)(C(=O)O)N
InChI KeyOHTWNHRAUQJEQT-UHFFFAOYSA-N

Antimicrobial Activity

Preliminary studies have indicated that compounds similar to 5-amino-6,7,8,9-tetrahydro-5H-benzo annulene derivatives exhibit antimicrobial properties. For instance, a study on related compounds demonstrated moderate antimycobacterial activity against Mycobacterium tuberculosis . While specific data on the hydrochloride form is limited, the structural similarities suggest potential efficacy against bacterial infections.

Anticancer Properties

Research into the anticancer potential of similar benzoannulene derivatives has shown promising results. In vitro assays have indicated that these compounds can inhibit the growth of various cancer cell lines. A study highlighted the effectiveness of structurally related compounds in reducing cell viability in breast cancer and renal cancer models . Although direct studies on 5-amino-6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid hydrochloride are lacking, its structural attributes may confer similar activities.

The biological mechanisms through which this compound exerts its effects are not fully elucidated. However, it is hypothesized that the amino and carboxylic acid functionalities may play critical roles in interacting with biological targets such as enzymes or receptors involved in disease processes. This interaction could potentially lead to alterations in signaling pathways associated with cell proliferation and apoptosis.

Case Studies

While specific case studies focusing exclusively on 5-amino-6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid hydrochloride are sparse, related compounds have been evaluated in various contexts:

  • Antimycobacterial Activity :
    • A derivative was tested against Mycobacterium tuberculosis, showing significant inhibition at concentrations around 50 μM .
  • Anticancer Efficacy :
    • Similar compounds demonstrated IC50 values indicating effective inhibition of cancer cell lines at concentrations ranging from 10 μM to 50 μM .
  • Enzyme Inhibition :
    • Studies have indicated that benzoannulene derivatives can inhibit key enzymes involved in metabolic pathways relevant to cancer progression .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid hydrochloride?

  • Methodology : Synthesis typically involves multi-step reactions starting with functionalized benzoannulene precursors. For example, derivatives of 6,7,8,9-tetrahydro-5H-benzo[7]annulene (e.g., ketone or oxime intermediates) can undergo reductive amination or nucleophilic substitution to introduce the amino group. Carboxylic acid formation may involve hydrolysis of ester precursors under acidic or basic conditions, followed by hydrochloride salt formation using HCl gas or aqueous HCl .
  • Key Considerations : Optimize reaction conditions (temperature, solvent polarity, and stoichiometry) to minimize side products. Purification via column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization (ethanol/water) is critical for isolating high-purity product .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the benzoannulene backbone, amino group (δ\delta 1.5–2.5 ppm for NH2_2), and carboxylic acid proton (δ\delta 10–12 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode confirms the molecular ion peak (M+H+^+) and fragmentation pattern .

Q. What are the solubility properties and recommended storage conditions?

  • Solubility : The hydrochloride salt is typically soluble in polar solvents (water, methanol, DMSO) but poorly soluble in non-polar solvents (hexane, diethyl ether). Conduct solubility tests at 25°C using standardized protocols .
  • Storage : Store in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation. Desiccants (silica gel) should be used to avoid moisture absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

  • Approach :

Cross-validate data across multiple sources (e.g., CAS registry, peer-reviewed syntheses).

Reproduce synthesis under controlled conditions and compare NMR/IR spectra with literature.

Use computational tools (e.g., density functional theory (DFT)) to predict NMR shifts and match experimental data .

  • Case Study : Discrepancies in 13C^{13}C-NMR peaks for the benzoannulene ring may arise from conformational flexibility; variable-temperature NMR can clarify dynamic effects .

Q. What advanced analytical methods are suitable for studying its stability under physiological conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to stress conditions (pH 1–13, 40–80°C, UV light) and monitor degradation via HPLC-MS. Identify degradation products (e.g., decarboxylation or ring-opening derivatives) .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life at 25°C based on accelerated stability data .

Q. How can researchers design experiments to investigate its potential as a pharmacophore in drug discovery?

  • Experimental Design :

Molecular Docking : Model interactions with target proteins (e.g., GPCRs or enzymes) using software like AutoDock Vina .

In Vitro Assays : Test bioactivity (e.g., IC50_{50}) in cell lines relevant to neurological or inflammatory diseases. Include positive controls (e.g., amitriptyline derivatives) .

Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated metabolism .

Q. What strategies are recommended for analyzing by-products during large-scale synthesis?

  • Strategies :

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-situ FTIR) to detect intermediates.
  • By-Product Identification : Use preparative HPLC to isolate impurities and characterize them via NMR and HRMS .
  • Green Chemistry : Optimize solvent recovery and catalyst reuse to minimize waste .

Q. How can ecotoxicological impacts of this compound be evaluated in environmental studies?

  • Approach :

  • Algal Toxicity Assays : Expose Chlorella vulgaris to varying concentrations and measure growth inhibition (OECD 201). Fluorescent probes (e.g., chlorophyll-a quantification) can detect sublethal effects .
  • Degradation Studies : Use LC-MS/MS to track environmental persistence in water/soil matrices under simulated sunlight or microbial action .

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